The presence of an aromatic amine group (aniline) indicates potential for involvement in medicinal chemistry research. Aromatic amines are known to interact with various biological targets and can be found in numerous drugs [].
The trifluoromethyl group (CF3) is a common bioisostere, meaning it can mimic the behavior of other functional groups while enhancing properties like metabolic stability and lipophilicity []. This suggests 4-Piperidin-1-yl-2-(trifluoromethyl)aniline could be a candidate for studies aiming to develop new drugs with improved characteristics.
The piperidine ring is a prevalent scaffold in medicinal chemistry due to its ability to form hydrogen bonds and interact with enzymes or receptors. This functionality further enhances the molecule's potential for biological activity.
4-Piperidin-1-yl-2-(trifluoromethyl)aniline is a chemical compound characterized by its unique structural features, which include a piperidine ring and a trifluoromethyl group attached to an aniline moiety. The molecular formula of this compound is C₁₂H₁₅F₃N₂, with a molecular weight of approximately 244.26 g/mol. The presence of the trifluoromethyl group significantly influences the compound's physical and chemical properties, enhancing its lipophilicity and potentially affecting its biological activity.
4-Piperidin-1-yl-2-(trifluoromethyl)aniline exhibits potential biological activities, particularly in the realm of medicinal chemistry. Compounds containing piperidine and trifluoromethyl groups have been studied for their roles as:
The synthesis of 4-Piperidin-1-yl-2-(trifluoromethyl)aniline can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications to tailor its properties for specific applications.
4-Piperidin-1-yl-2-(trifluoromethyl)aniline has several applications across different fields:
Studies on the interactions of 4-Piperidin-1-yl-2-(trifluoromethyl)aniline with biological targets are crucial for understanding its pharmacological profile. Interaction studies typically involve:
These studies are essential for determining the viability of this compound as a drug candidate.
Several compounds share structural similarities with 4-Piperidin-1-yl-2-(trifluoromethyl)aniline, which can provide insights into its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Piperidin-1-yl-aniline | C₁₁H₁₅N₂ | Lacks trifluoromethyl group; lower lipophilicity |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | No piperidine ring; primarily used in dye synthesis |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | C₁₂H₁₄F₃N₃ | Contains pyrimidine; potential GPR119 agonist |
The presence of both the piperidine ring and the trifluoromethyl group in 4-Piperidin-1-yl-2-(trifluoromethyl)aniline distinguishes it from these similar compounds, potentially enhancing its biological activity and making it a valuable candidate in drug design.
Nucleophilic aromatic substitution represents a fundamental synthetic pathway for constructing 4-Piperidin-1-YL-2-(trifluoromethyl)aniline through direct displacement reactions on appropriately activated aromatic substrates [1] [2] [3]. The trifluoromethyl group serves as a crucial electron-withdrawing activator, facilitating nucleophilic attack by piperidine on the aromatic ring through resonance stabilization of intermediate carbanions [4] [5].
The mechanism proceeds through a classical addition-elimination pathway where piperidine initially attacks the electron-deficient aromatic carbon, forming a resonance-stabilized Meisenheimer complex [6] [7]. The trifluoromethyl substituent at the ortho position provides substantial activation through both inductive and resonance effects, with studies demonstrating rate enhancements of several orders of magnitude compared to unsubstituted systems [3] [4].
Optimal reaction conditions typically employ polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide at elevated temperatures ranging from 80 to 120 degrees Celsius [3] [4]. Base additives including potassium carbonate or cesium carbonate prove essential for neutralizing hydrogen halide byproducts and driving the equilibrium toward product formation [8] [3].
Table 1: Nucleophilic Aromatic Substitution Reaction Conditions
| Substrate | Nucleophile | Solvent | Temperature (°C) | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Chloro-2-trifluoromethylaniline | Piperidine | DMSO | 100 | K₂CO₃ | 85 | [8] |
| 4-Fluoro-2-trifluoromethylaniline | Piperidine | DMF | 120 | Cs₂CO₃ | 92 | [3] |
| 4-Bromo-2-trifluoromethylaniline | Piperidine | NMP | 110 | K₃PO₄ | 78 | [4] |
The reactivity order follows the expected pattern: fluoride > chloride > bromide as leaving groups, with fluorinated substrates demonstrating superior performance due to the high electronegativity of fluorine and its ability to stabilize negative charge development [2] [3]. Steric effects from the ortho-trifluoromethyl group can retard reaction rates with bulky nucleophiles, necessitating elevated temperatures or extended reaction times [4] [5].
Catalytic hydrogenation provides an efficient route to 4-Piperidin-1-YL-2-(trifluoromethyl)aniline through reduction of corresponding nitro precursors [9] [10] [11]. This methodology offers excellent chemoselectivity, reducing nitro groups to primary amines while preserving the trifluoromethyl substituent and piperidine moiety under appropriate conditions [12] [13].
Palladium on carbon emerges as the catalyst of choice for these transformations, operating effectively under mild conditions with hydrogen pressures of 1-3 atmospheres [11] [14]. Alternative catalytic systems include Raney nickel, which demonstrates particular utility when halogen substituents are present and dehalogenation must be avoided [11] [15]. Recent developments in nitrogen-doped carbon-supported palladium catalysts enable room-temperature hydrogenations, significantly reducing energy requirements while maintaining high selectivity [13].
The reaction mechanism involves initial coordination of the nitro substrate to the metal surface, followed by sequential hydrogen addition and nitrogen-oxygen bond cleavage [10] [16]. Intermediate hydroxylamine and oxime species are typically observed but rapidly undergo further reduction under standard conditions [14] [16].
Table 2: Catalytic Hydrogenation Conditions for Nitro Reduction
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd/C (10%) | 1 | 25 | Methanol | 4 | 96 | [13] |
| Raney Ni | 2 | 60 | Ethanol | 6 | 89 | [15] |
| Pt/Al₂O₃ | 3 | 40 | Ethyl acetate | 8 | 92 | [9] |
Solvent selection proves critical for optimal performance, with alcoholic media generally providing superior results due to their ability to stabilize intermediate species and facilitate hydrogen transfer [12] [14]. Acidic additives can accelerate the reduction process but must be carefully controlled to prevent over-reduction or catalyst poisoning [15] [16].
Palladium-catalyzed cross-coupling reactions offer versatile approaches to 4-Piperidin-1-YL-2-(trifluoromethyl)aniline synthesis through carbon-nitrogen bond formation between aryl halides and piperidine derivatives [17] [18] [19]. The Buchwald-Hartwig amination methodology represents the most widely employed strategy, enabling direct coupling of 4-bromo-2-trifluoromethylaniline with piperidine under mild conditions [18] [20] [21].
The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the amine nucleophile to form a palladium-amido complex [19] [22]. Subsequent reductive elimination liberates the coupled product and regenerates the active catalyst [17] [23]. Electron-withdrawing trifluoromethyl substituents can retard the reductive elimination step, requiring specialized ligand systems to maintain high catalytic activity [18] [21].
Ligand selection proves crucial for successful transformations, with bulky, electron-rich phosphines such as XPhos or t-BuXPhos providing optimal results [24] [20]. These ligands facilitate both oxidative addition and reductive elimination while minimizing undesired side reactions such as beta-hydride elimination [18] [19].
Table 3: Palladium-Catalyzed Cross-Coupling Conditions
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Br-2-CF₃-aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 100 | 88 | [20] |
| 4-Cl-2-CF₃-aniline | Pd₂(dba)₃/t-BuXPhos | K₃PO₄ | DMF | 120 | 82 | [18] |
| 4-I-2-CF₃-aniline | Pd(PPh₃)₄ | NEt₃ | THF | 80 | 94 | [19] |
Base selection significantly influences reaction efficiency, with inorganic bases such as cesium carbonate or potassium phosphate generally outperforming organic bases due to their ability to effectively deprotonate the amine nucleophile [24] [20]. Reaction temperatures typically range from 80 to 120 degrees Celsius, with higher temperatures required for less reactive chloride substrates [18] [19].
Solid-phase methodologies enable efficient synthesis of 4-Piperidin-1-YL-2-(trifluoromethyl)aniline derivatives through immobilized reaction sequences that facilitate product purification and enable automated synthesis protocols [25] [26] [27]. Resin-bound synthetic strategies typically employ Wang or Rink linkers for aniline attachment, allowing selective cleavage under mild acidic conditions [28] [26].
Flow chemistry applications demonstrate particular promise for trifluoromethylated compound synthesis due to enhanced heat and mass transfer characteristics [29] [30]. Continuous-flow reactors enable precise temperature control and residence time optimization, critical factors for managing the reactivity of electron-deficient aromatic substrates [29] [31].
The integration of solid-phase and flow methodologies provides synergistic advantages, combining the purification benefits of resin-bound synthesis with the efficiency and scalability of continuous processing [26] [30]. Safety considerations become particularly important when handling trifluoromethylating reagents in flow systems, requiring specialized equipment and containment protocols [29] [31].
Table 4: Solid-Phase and Flow Chemistry Parameters
| Method | Support/Reactor | Temperature (°C) | Residence Time | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Solid-phase | Wang resin | 80 | 4 h | 85 | [26] |
| Flow chemistry | Glass microreactor | 120 | 5 min | 92 | [29] |
| Combined approach | Resin-packed flow | 100 | 15 min | 89 | [30] |
Flow reactor design considerations include material compatibility with fluorinated solvents and reagents, pressure ratings for elevated temperature operations, and mixing efficiency for heterogeneous reaction systems [29] [31]. Residence time optimization proves critical, with shorter contact times often providing higher selectivity by minimizing side product formation [30] [31].
Purification of 4-Piperidin-1-YL-2-(trifluoromethyl)aniline presents unique challenges due to the compound's physicochemical properties, including its lipophilicity and potential for hydrogen bonding interactions [32] [33] [34]. Column chromatography using silica gel with gradient elution systems proves most effective, typically employing petroleum ether and ethyl acetate mixtures with ratios ranging from 20:1 to 6:1 [32] [35].
Recrystallization techniques require careful solvent selection due to the compound's intermediate polarity and potential for polymorphism [36] [34]. Mixed solvent systems combining polar and nonpolar components often provide optimal crystal formation, with petroleum ether-ethyl acetate or hexane-dichloromethane mixtures proving particularly effective [33] [36].
Yield optimization strategies focus on minimizing side product formation and maximizing conversion efficiency through parameter optimization [37] [38]. Temperature control emerges as a critical factor, with elevated temperatures increasing reaction rates but potentially promoting decomposition or competing pathways [39] [38].
Table 5: Purification Methods and Yields
| Purification Method | Solvent System | Recovery (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Column chromatography | PE:EtOAc (10:1) | 92 | 98.5 | [32] |
| Recrystallization | Hexane:DCM (3:1) | 85 | 99.2 | [36] |
| Flash chromatography | PE:EtOAc gradient | 89 | 97.8 | [35] |
Common impurities include unreacted starting materials, over-reduced products, and regioisomers arising from incomplete selectivity in aromatic substitution reactions [40] [41]. Analytical monitoring using gas chromatography or high-performance liquid chromatography enables real-time optimization of reaction conditions and facilitates early detection of undesired side products [40] [38].
The thermodynamic stability of 4-Piperidin-1-YL-2-(trifluoromethyl)aniline is enhanced by the presence of the trifluoromethyl group, which significantly increases the thermal resistance of the compound compared to non-fluorinated aniline derivatives [1] [2]. The compound demonstrates stable characteristics under normal storage and handling conditions at room temperature [1] [2].
Thermal decomposition studies of related trifluoromethyl aniline compounds provide insight into the expected behavior of this molecule. The decomposition temperature for structurally similar 3-(trifluoromethyl)aniline occurs at approximately 600°C, suggesting that 4-Piperidin-1-YL-2-(trifluoromethyl)aniline would exhibit comparable thermal stability [3]. Upon thermal decomposition, the compound generates hazardous products including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride, consistent with the decomposition pattern observed for other trifluoromethyl-containing anilines [3] [1] [2].
The presence of the piperidine ring introduces additional conformational stability through its chair conformation, which contributes to the overall thermodynamic stability of the molecule . The trifluoromethyl group acts as a strong electron-withdrawing substituent, which stabilizes the aromatic system against oxidative degradation and thermal stress [6].
Table 1: Thermodynamic Properties and Stability Data
| Parameter | Value | Related Compound Data | Reference |
|---|---|---|---|
| Thermal Decomposition Temperature (°C) | Not determined | 600°C (3-trifluoromethylaniline) | [3] |
| Heat of Formation (kJ/mol) | Not determined | - | - |
| Heat of Combustion (kJ/mol) | Not determined | - | - |
| Enthalpy of Vaporization (kJ/mol) | Not determined | 42.6 kJ/mol (4-trifluoromethylaniline) | [7] |
| Thermal Stability | Stable under normal conditions | Enhanced by CF₃ group | [1] [2] |
| Storage Temperature (°C) | Room temperature | 2-8°C (similar compounds) | [8] [9] |
| Stability under Normal Conditions | Stable | Generally stable | [1] [2] |
| Decomposition Products | Carbon oxides, Hydrogen fluoride, Nitrogen oxides | Similar pattern for trifluoromethyl anilines | [1] [2] |
| Auto-ignition Temperature (°C) | Not determined | 600°C (3-trifluoromethylaniline) | [3] |
| Flash Point (°C) | Not determined | 85°C (3-trifluoromethylaniline) | [3] |
The solubility characteristics of 4-Piperidin-1-YL-2-(trifluoromethyl)aniline are significantly influenced by the hydrophobic nature of the trifluoromethyl group and the amphiphilic character introduced by the piperidine moiety [10]. The compound exhibits poor solubility in water, with estimated values similar to other trifluoromethyl anilines (approximately 5 g/L), due to the strong hydrophobic effect of the trifluoromethyl substituent [3] [10].
In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the compound demonstrates enhanced solubility due to favorable dipole-dipole interactions between the polar solvent molecules and the electron-deficient aromatic ring . The presence of the piperidine nitrogen, which can act as a hydrogen bond acceptor, further facilitates dissolution in polar aprotic media .
Non-polar organic solvents, including toluene and hexane, effectively solubilize the compound through lipophilic interactions with the aromatic ring and the trifluoromethyl group [10]. The calculated logarithmic partition coefficient (LogP) of approximately 2.667 indicates moderate lipophilicity, consistent with good solubility in organic solvents [12].
The solubility in alcohols represents an intermediate case, where moderate dissolution occurs due to the balance between hydrogen bonding capabilities of the alcohols and the hydrophobic character of the trifluoromethyl group [10]. Chlorinated solvents such as dichloromethane provide excellent solvation through dipole-induced dipole interactions .
Table 2: Solubility Parameters in Different Solvent Systems
| Solvent Category | Examples | Solubility | Factors Affecting Solubility | Reference |
|---|---|---|---|---|
| Water | H₂O | Poor (5 g/L for similar compounds) | Hydrophobic CF₃ group | [3] [10] |
| Polar Protic Solvents | Methanol, Ethanol | Moderate | Hydrogen bonding capability | [10] |
| Polar Aprotic Solvents | DMF, DMSO, Acetonitrile | Good | Dipole-dipole interactions | |
| Non-polar Solvents | Hexane, Toluene | Good | Lipophilic interactions | [10] |
| Alcohols | MeOH, EtOH, iPrOH | Moderate | Limited H-bonding | [10] |
| Chlorinated Solvents | DCM, CHCl₃ | Good | Dipole-induced dipole | |
| Aromatic Solvents | Benzene, Toluene | Good | π-π interactions | [10] |
The acid-base properties of 4-Piperidin-1-YL-2-(trifluoromethyl)aniline are governed by two distinct nitrogen centers: the aniline nitrogen and the piperidine nitrogen, each exhibiting different basicity characteristics [13]. The aniline nitrogen demonstrates significantly reduced basicity compared to unsubstituted aniline due to the strong electron-withdrawing effect of the trifluoromethyl group [13] [9].
Based on structural analysis and comparison with related compounds, the aniline nitrogen is estimated to have a pKa value in the range of 3.5-4.5, substantially lower than the pKa of aniline (4.6) [13] [9]. This reduction reflects the destabilization of the protonated form by the electron-withdrawing trifluoromethyl substituent [9]. Studies on similar pyridine-containing compounds with trifluoromethyl substitution have reported pKa values around 4.9, supporting this estimated range [13].
The piperidine nitrogen exhibits typical aliphatic amine basicity with an estimated pKa value of 8.0-9.0, similar to the pKa value of 8.4 observed in structurally related compounds [13]. The trifluoromethyl group exerts minimal direct influence on the piperidine nitrogen due to the spatial separation and electronic insulation provided by the aromatic ring [13].
At physiological pH (7.4), the aniline nitrogen exists predominantly in its protonated form, while the piperidine nitrogen remains largely neutral [13]. This protonation state distribution has significant implications for the compound's biological activity and pharmacokinetic properties [13].
Table 3: Acid-Base Properties and pKa Values
| Nitrogen Center | pKa Value | Protonation State at pH 7.4 | Related Compound Data | Effect of CF₃ Group | Reference |
|---|---|---|---|---|---|
| Aniline Nitrogen | Estimated 3.5-4.5 | Mostly protonated | pKa = 4.9 (similar pyridine-containing compound) | Electron-withdrawing effect lowers pKa | [13] [9] |
| Piperidine Nitrogen | Estimated 8.0-9.0 | Mostly neutral | pKa = 8.4 (piperidine in similar structure) | Minimal direct effect | [13] |
The spectroscopic characteristics of 4-Piperidin-1-YL-2-(trifluoromethyl)aniline provide distinctive fingerprints that enable structural identification and purity assessment [14] [15]. Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule [14] [15].
The amino group of the aniline moiety exhibits characteristic N-H stretching vibrations in the region of 3350-3450 cm⁻¹, appearing as medium to strong intensity bands [16] [14]. The trifluoromethyl group demonstrates strong C-F stretching vibrations in the range of 1100-1200 cm⁻¹, representing one of the most diagnostic features of the spectrum [14] [15]. Additional C-N stretching vibrations appear at 1240-1350 cm⁻¹, while aromatic C=C stretching modes are observed at 1450-1650 cm⁻¹ [14] [15].
Raman spectroscopy complements the FT-IR analysis by providing enhanced sensitivity to the symmetric stretching modes of the trifluoromethyl group, typically observed at 1150-1250 cm⁻¹ with strong intensity [14]. The technique proves particularly valuable for confirming the CF₃ symmetric stretch, which may appear weak or absent in infrared spectra [14].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information through characteristic chemical shifts . The piperidine ring protons appear as complex multiplets in the δ 2.5-3.5 ppm region in ¹H NMR spectra . The ¹³C NMR spectrum displays the trifluoromethyl carbon as a characteristic quartet at δ 120-130 ppm with a coupling constant (¹J_CF) of approximately 270 Hz . The ¹⁹F NMR spectrum shows the three equivalent fluorine atoms as a singlet at δ -60 to -65 ppm .
Ultraviolet-visible (UV-Vis) spectroscopy reveals π→π* transitions characteristic of the substituted aromatic system, estimated to occur in the 250-300 nm region based on similar trifluoromethyl aniline derivatives [14] [18]. The electron-withdrawing nature of the trifluoromethyl group influences the electronic transitions, potentially causing bathochromic shifts compared to unsubstituted anilines [14] [18].
Table 4: Spectroscopic Fingerprints - Characteristic Frequencies
| Spectroscopic Method | Assignment/Region | Frequency/Chemical Shift | Intensity/Multiplicity | Reference |
|---|---|---|---|---|
| FT-IR | N-H stretching (aniline) | 3350-3450 cm⁻¹ | Medium-Strong | [16] [14] |
| FT-IR | C-F stretching (CF₃) | 1100-1200 cm⁻¹ | Strong | [14] [15] |
| FT-IR | C-N stretching | 1240-1350 cm⁻¹ | Medium | [15] |
| FT-IR | Aromatic C=C stretching | 1450-1650 cm⁻¹ | Medium-Strong | [14] [15] |
| FT-IR | C-H bending (aromatic) | 1000-1300 cm⁻¹ | Medium | [16] [14] |
| Raman | CF₃ symmetric stretch | 1150-1250 cm⁻¹ | Strong | [14] |
| UV-Vis | π→π* transition | 250-300 nm (estimated) | Moderate | [14] [18] |
| ¹H NMR | Piperidine CH₂ protons | δ 2.5-3.5 ppm | Multiplet | |
| ¹³C NMR | CF₃ carbon (quartet) | δ 120-130 ppm (quartet) | Quartet (¹J_CF ≈ 270 Hz) | |
| ¹⁹F NMR | CF₃ fluorines | δ -60 to -65 ppm | Singlet |
The crystallographic structure of 4-Piperidin-1-YL-2-(trifluoromethyl)aniline, while not experimentally determined, can be predicted based on extensive studies of related trifluoromethyl aniline derivatives and piperidine-containing compounds [19] [20] [21]. The molecular structure is expected to adopt a monoclinic crystal system, which is commonly observed for substituted anilines with similar steric and electronic properties [19] [20] [21].
The predicted space group P2₁/c represents the most frequently encountered symmetry for aniline derivatives, particularly those containing halogen substituents [20]. This space group accommodates the molecular asymmetry introduced by the trifluoromethyl and piperidine substituents while maintaining efficient packing arrangements [20].
Estimated unit cell parameters suggest dimensions of approximately 8-12 Å for the a-axis, 10-15 Å for the b-axis, and 12-18 Å for the c-axis, with a monoclinic angle β in the range of 95-110° [19] [20]. These dimensions reflect the extended molecular structure resulting from the bulky substituents, particularly the piperidine ring system [19] [20].
The crystal packing is expected to be stabilized by N-H···N hydrogen bonding interactions between neighboring molecules, forming extended hydrogen-bonded chains throughout the crystal lattice [19] [20] [21]. The aniline amino group can act as both hydrogen bond donor and acceptor, facilitating multiple intermolecular contacts [19] [20] [21]. Additional stabilization may arise from π-π stacking interactions between aromatic rings and weak C-H···F contacts involving the trifluoromethyl group [19] [20] [21].
The calculated density is estimated to be in the range of 1.3-1.5 g/cm³, reflecting the increased molecular weight contribution from the fluorine atoms while maintaining typical organic crystal packing efficiency [19] [20]. The Z value of 4 indicates four molecules per unit cell, which is standard for organic compounds crystallizing in the P2₁/c space group [19] [20].
The piperidine ring is expected to adopt its preferred chair conformation in the solid state, minimizing steric interactions and contributing to the overall crystal stability [19] [20] [21]. The trifluoromethyl group may exhibit slight rotational disorder around the C-CF₃ bond, which is commonly observed in trifluoromethyl-substituted aromatic compounds [19] [20] [21].
Table 5: Crystallographic Parameters
| Parameter | Estimated/Literature Value | Similar Compound Reference | Reference |
|---|---|---|---|
| Crystal System | Monoclinic (typical for anilines) | Monoclinic for related anilines | [19] [20] [21] |
| Space Group | P2₁/c (common for anilines) | P2₁/c for brominated anilines | [20] |
| Unit Cell Parameter a (Å) | 8-12 Å (estimated) | Similar range for substituted anilines | [19] [20] |
| Unit Cell Parameter b (Å) | 10-15 Å (estimated) | Typical for aromatic amines | [19] [20] |
| Unit Cell Parameter c (Å) | 12-18 Å (estimated) | Extended by substituents | [19] [20] |
| Unit Cell Angle β (°) | 95-110° (estimated) | Common for monoclinic anilines | [20] |
| Volume (ų) | 1000-2000 ų (estimated) | Depends on molecular packing | [19] [20] |
| Z value | 4 (typical) | Standard for organic compounds | [19] [20] |
| Calculated Density (g/cm³) | 1.3-1.5 g/cm³ (estimated) | Increased by fluorine content | [19] [20] |
| Key Intermolecular Interactions | N-H···N hydrogen bonds | Common in aniline derivatives | [19] [20] [21] |
| Packing Arrangement | Extended hydrogen-bonded chains | Stabilized by π-π stacking | [19] [20] [21] |